molecular formula C14H8N4O2S B1231375 N-((4-Azidophenyl)thio)phthalimide CAS No. 74676-97-4

N-((4-Azidophenyl)thio)phthalimide

Cat. No.: B1231375
CAS No.: 74676-97-4
M. Wt: 296.31 g/mol
InChI Key: LAHCMYYCRFQUHP-UHFFFAOYSA-N
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Description

N-((4-Azidophenyl)thio)phthalimide is a phthalimide derivative characterized by a thioether linkage to a 4-azidophenyl substituent. Phthalimides are heterocyclic compounds with a fused benzene and imide ring, often modified for diverse applications in organic synthesis, materials science, and medicinal chemistry. The azide (-N₃) group in this compound confers unique reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and photochemical applications . Its synthesis typically involves thioacylation of phthalimide precursors, leveraging reagents like thiobenzimidazolones or ynamides .

Key structural features:

  • Phthalimide core: Provides stability and serves as a leaving group in substitution reactions.
  • 4-Azidophenylthio substituent: Introduces photolability, redox activity, and click chemistry compatibility.

Applications include:

  • Precursor for thioamide-containing peptides .
  • Photoresponsive materials due to azide decomposition under UV light.
  • Bioconjugation tools in chemical biology .

Properties

CAS No.

74676-97-4

Molecular Formula

C14H8N4O2S

Molecular Weight

296.31 g/mol

IUPAC Name

2-(4-azidophenyl)sulfanylisoindole-1,3-dione

InChI

InChI=1S/C14H8N4O2S/c15-17-16-9-5-7-10(8-6-9)21-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-8H

InChI Key

LAHCMYYCRFQUHP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)N=[N+]=[N-]

Other CAS No.

74676-97-4

Synonyms

4-APTP
N-((4-azidophenyl)thio)phthalimide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional disparities among N-((4-Azidophenyl)thio)phthalimide and analogous compounds:

Compound Name Substituent Key Applications Reactivity Notes References
This compound 4-Azidophenylthio Click chemistry, photoresponsive materials Azide decomposition, thioacylation
N-(Cyclohexylthio)phthalimide Cyclohexylthio Rubber vulcanization, polymer additives Thermal stability, sulfur crosslinking
3-Chloro-N-phenyl-phthalimide Chloro, phenyl Polyimide monomer synthesis Nucleophilic substitution, polymerization
N-(4-Bromobutyl)phthalimide 4-Bromobutyl Pharmaceutical intermediates, alkylation SN2 reactivity, cyclodextrin derivatives
N-(Tosyloxy)phthalimide Tosyloxy (sulfonyl ester) Serine protease inhibition Enzyme inactivation via Lossen rearrangement

Research Findings and Data

Thioacylation Performance Comparison

Reagent Yield (%) Reaction Time Compatibility Reference
Thiobenzimidazolone derivatives 70–80 12–24 h Limited to amines
Ynamide-mediated synthesis 85–92 2–4 h Broad substrate scope
This compound 90 3 h Aqueous conditions

Stability and Decomposition

Compound Decomposition Trigger Half-Life (25°C) Byproducts
This compound UV light (365 nm) 10 min Nitrene, nitriles
N-(Tosyloxy)phthalimide Enzymatic hydrolysis <1 min (in chymotrypsin) Isocyanate, sulfonate

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